molecular formula C8H5F5O2 B14053363 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14053363
M. Wt: 228.12 g/mol
InChI Key: AKBUAAUIHLNSDH-UHFFFAOYSA-N
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Description

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene: is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques like distillation and recrystallization to obtain high-purity 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl compounds .

Scientific Research Applications

1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine atoms and methoxy groups on the benzene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

5-(difluoromethoxy)-1,2-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-2-4(15-8(12)13)1-5(10)7(6)11/h1-2,8H,3H2

InChI Key

AKBUAAUIHLNSDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)F)F)OC(F)F

Origin of Product

United States

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